molecular formula C12H18N2O2S B181448 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline CAS No. 109099-69-6

4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline

Cat. No.: B181448
CAS No.: 109099-69-6
M. Wt: 254.35 g/mol
InChI Key: YCXPHUHJDQRZRT-UHFFFAOYSA-N
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Description

4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline (CAS: 109099-69-6) is a sulfonamide derivative featuring a 2-methylpiperidine moiety linked via a sulfonyl group to an aniline ring. Its molecular formula is C₁₂H₁₈N₂O₂S, with a molecular weight of 254.34 g/mol. Structurally, the compound is characterized by the substitution of a methyl group on the piperidine ring, which influences its electronic and steric properties. This compound is synthesized through coupling reactions between sulfonyl chlorides and aniline derivatives under controlled conditions, as seen in analogous syntheses .

Properties

IUPAC Name

4-(2-methylpiperidin-1-yl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-10-4-2-3-9-14(10)17(15,16)12-7-5-11(13)6-8-12/h5-8,10H,2-4,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXPHUHJDQRZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389396
Record name 4-[(2-methylpiperidin-1-yl)sulfonyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109099-69-6
Record name 4-[(2-methylpiperidin-1-yl)sulfonyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Sulfonylation of Aniline Derivatives

The most straightforward route involves the direct sulfonylation of 4-nitroaniline with 2-methylpiperidine-1-sulfonyl chloride. This method, adapted from patent literature, proceeds via nucleophilic substitution where the amine group of 4-nitroaniline attacks the electrophilic sulfur center of the sulfonyl chloride. Key steps include:

  • Chlorosulfonation : 4-Nitroaniline reacts with chlorosulfonic acid under controlled temperatures (−10°C to 0°C) to form the intermediate sulfonyl chloride.

  • Aminolysis : The sulfonyl chloride intermediate is treated with 2-methylpiperidine in dichloromethane, with triethylamine as a base to neutralize HCl byproducts.

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding the final product.

Reaction Conditions :

ParameterValue/DetailSource
SolventDichloromethane
Temperature0°C (chlorosulfonation), 25°C (aminolysis)
CatalystPd-C (10 wt%)
Yield68–72%

Multi-Step Synthesis via Epoxide Intermediates

An alternative approach, detailed in EP0022118B1, utilizes epichlorohydrin as a key intermediate. This method involves:

  • Epoxide Formation : 2-Allyloxy-N-methylsulfonylaniline reacts with epichlorohydrin in dimethylformamide (DMF) at room temperature for 72 hours.

  • Ring-Opening Aminolysis : The epoxide intermediate undergoes nucleophilic attack by 2-methylpiperidine, facilitated by sodium hydride, to install the piperidine sulfonamide moiety.

  • Deprotection : Acidic hydrolysis removes protective groups, followed by purification via ether extraction and calcium sulfate drying.

Advantages :

  • Higher regioselectivity due to epoxide’s strained ring.

  • Compatible with sterically hindered amines.

Reaction Optimization and Catalytic Strategies

Solvent and Base Selection

Solvent polarity critically impacts reaction efficiency. Polar aprotic solvents like DMF enhance sulfonyl chloride reactivity but require rigorous moisture control. Triethylamine remains the preferred base for HCl scavenging due to its low nucleophilicity, minimizing side reactions.

Catalytic Hydrogenation

Palladium on carbon (Pd-C) is universally employed for nitro group reduction. Studies indicate that 5–10% Pd loading in ethanol at 50°C achieves >95% conversion within 4 hours. However, catalyst poisoning by sulfur-containing intermediates necessitates careful monitoring.

Optimized Hydrogenation Protocol :

ParameterValueOutcome
Pressure3 bar H₂Complete reduction
Temperature50°CMinimizes side products
Catalyst Reusability3 cycles85% retained activity

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Recent patents highlight the shift from batch to continuous flow processes to improve yield and safety. Key features include:

  • Microreactor Design : Enables precise temperature control during exothermic chlorosulfonation.

  • In-Line Purification : Integrated silica gel columns remove unreacted sulfonyl chlorides, reducing downstream purification burdens.

Economic Impact :

  • Cost Reduction : 40% lower solvent consumption vs. batch methods.

  • Throughput : 12 kg/day output achievable with a 5 L reactor.

Green Chemistry Innovations

Efforts to minimize environmental footprint focus on:

  • Solvent Recycling : Ethyl acetate recovered via distillation achieves 90% reuse efficiency.

  • Biocatalytic Routes : Engineered sulfotransferases show promise for enantioselective sulfonamide synthesis, though yields remain suboptimal (35–40%).

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Direct Sulfonylation7298HighModerate (solvent use)
Epoxide Aminolysis6595ModerateHigh (DMF disposal)
Continuous Flow7899Very HighLow

Key Findings :

  • Direct Sulfonylation balances yield and simplicity but requires hazardous chlorosulfonic acid.

  • Epoxide-Based Routes offer superior regiocontrol but suffer from longer reaction times.

  • Continuous Flow Systems outperform batch methods in both efficiency and sustainability .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group and aromatic ring undergo oxidation under controlled conditions:

  • Sulfonyl Group Oxidation : Reacts with strong oxidizers like KMnO₄ in acidic media to form sulfonic acid derivatives.

  • Aniline Ring Oxidation : Generates quinone-like structures when treated with CrO₃ or H₂O₂.

Example Reaction:

C12H18N2O2S+KMnO4C12H16N2O4S+MnO2+H2O\text{C}_{12}\text{H}_{18}\text{N}_2\text{O}_2\text{S}+\text{KMnO}_4\rightarrow \text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_4\text{S}+\text{MnO}_2+\text{H}_2\text{O}

Reduction Reactions

The sulfonamide and piperidine moieties participate in reduction:

  • Sulfonyl Reduction : LiAlH₄ reduces the sulfonyl group to thioether (–S–).

  • Nitro Intermediates : During synthesis, nitro precursors (e.g., 4-nitroaniline derivatives) are reduced to amines using Fe/NH₄Cl .

Key Reagents:

ReagentTarget GroupProduct
NaBH₄/MeOHImine bondsSecondary amines
H₂/Pd-CAromatic halidesDehalogenated analogs

Substitution Reactions

The sulfonamide group acts as a leaving group in nucleophilic substitutions:

  • Piperidine Replacement : Reacts with amines (e.g., morpholine) under basic conditions to form new sulfonamides.

  • Aromatic Electrophilic Substitution : Bromination or nitration occurs at the para position relative to the aniline group.

Mechanistic Insight:
The electron-withdrawing sulfonyl group activates the aromatic ring for meta-directed electrophilic attacks, while the piperidine’s steric effects influence regioselectivity.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki-Miyaura : Forms biaryl derivatives with boronic acids (e.g., 4-bromophenylboronic acid).

  • Buchwald-Hartwig : Introduces alkyl/aryl amines at the aniline nitrogen .

Conditions:

Reaction TypeCatalystYield (%)
Suzuki-MiyauraPd(PPh₃)₄72–85
Buchwald-HartwigPd₂(dba)₃/Xantphos65–78

Acid/Base Reactivity

  • Protonation : The aniline nitrogen (pKa ~4.6) protonates in acidic media, enhancing solubility.

  • Sulfonamide Hydrolysis : Degrades to aniline and piperidine sulfonic acid under strong acidic/basic conditions.

Biological Interactions

While not strictly chemical reactions, the compound’s sulfonamide group inhibits enzymes like BTK and JAK via hydrogen bonding to catalytic residues.

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductCitation
OxidationKMnO₄, H₂SO₄, 80°CSulfonic acid derivative
ReductionLiAlH₄, THF, refluxThioether analog
BrominationBr₂, FeBr₃, 25°C3-Bromo-aniline sulfonamide
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O4-Biphenylsulfonamide

Scientific Research Applications

Medicinal Chemistry

4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline has been explored as a potential lead compound in drug discovery. Its ability to inhibit enzymes such as Bruton's tyrosine kinase (BTK) and Janus kinase (JAK) positions it as a candidate for treating diseases like cancer and autoimmune disorders. Research indicates that the compound can modulate cell signaling pathways, which is critical for developing targeted therapies.

Enzyme Inhibition Studies

The compound has shown promise in enzyme inhibition studies, particularly against enzymes involved in critical biological processes. The sulfonyl group can form strong interactions with active site residues of enzymes, leading to inhibition or modulation of their activity. This characteristic makes it a valuable tool for studying enzyme kinetics and mechanisms.

Studies have highlighted the compound's potential for various biological activities, including:

  • Anticancer Properties : Investigations into its effects on cancer cell lines have indicated its potential to induce apoptosis and inhibit tumor growth .
  • Antimicrobial Activity : The compound's structural analogs have been tested against various pathogens, showing varying degrees of antimicrobial efficacy .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited BTK with an IC₅₀ value indicative of its potential as an anti-cancer agent. The compound's mechanism involved competitive inhibition, highlighting its role in modulating signaling pathways critical for cell proliferation .

Case Study 2: Antimicrobial Efficacy

Research into structural analogs of the compound revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggested that modifications to the piperidine ring could enhance antibacterial properties, making it a candidate for developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity . This compound can also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Structural Comparison with Analogous Sulfonamide Derivatives

The structural uniqueness of 4-[(2-methylpiperidin-1-yl)sulfonyl]aniline lies in its 2-methylpiperidine substituent. Below is a comparison with structurally related compounds:

Compound Name Substituent on Piperidine/Sulfonyl Group Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 2-Methylpiperidine C₁₂H₁₈N₂O₂S 254.34 Methyl group at piperidine C2 position
4-[(4-Fluoropiperidin-1-yl)sulfonyl]aniline 4-Fluoropiperidine C₁₁H₁₅FN₂O₂S 258.31 Fluorine at piperidine C4 position
4-(Morpholinosulfonyl)aniline Morpholine C₁₀H₁₄N₂O₃S 254.29 Oxygen-containing morpholine ring
4-[(4,4-Dimethylpiperidin-1-yl)sulfonyl]aniline 4,4-Dimethylpiperidine C₁₃H₂₀N₂O₂S 280.37 Two methyl groups at piperidine C4 position
4-[(Tetrahydro-2H-pyran-4-yl)sulfonyl]aniline Tetrahydro-2H-pyran-4-yl C₁₁H₁₅NO₃S 253.30 Oxygenated six-membered ring

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine) increase sulfonamide acidity, whereas methyl groups donate electron density, altering reactivity .

Trends :

  • Microwave-assisted reactions (e.g., compound 25 ) improve yields compared to traditional heating.
  • Reductive amination (e.g., using NaBH₄ ) achieves near-quantitative yields due to efficient nitro-group reduction.

Physicochemical Properties and Spectroscopic Data

1H NMR Comparison :

  • 4-[(4-Fluoropiperidin-1-yl)sulfonyl]aniline : δ 8.45 (d, J = 9.0 Hz, 2H), 8.03 (d, J = 8.9 Hz, 2H) for aromatic protons; fluoropiperidine protons at δ 4.83–4.68 (m) .
  • 4-(Morpholinosulfonyl)aniline: Aromatic protons at δ 8.10 (d, J = 8.9 Hz, 2H), morpholine protons at δ 3.34–3.20 (m) .

LCMS Data :

  • Compounds with nitro or trifluoromethyl groups (e.g., 9h ) show higher molecular weights (m/z = 522.1 [M + H]⁺) compared to simpler analogs.

Biological Activity

4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline is an organic compound with a sulfonamide functional group linked to an aniline moiety. Its molecular formula is C₁₂H₁₈N₂O₂S, and it has a molecular weight of approximately 254.35 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.

Structural Features

The compound's structure includes:

  • Sulfonamide Group : Enhances solubility and biological activity.
  • Piperidine Ring : Contributes to its interaction with biological targets, potentially increasing efficacy in therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on key enzymes involved in various disease processes:

  • Bruton's Tyrosine Kinase (BTK) : Involved in B-cell signaling and implicated in autoimmune diseases and cancers.
  • Janus Kinase (JAK) : Plays a crucial role in cytokine signaling and is associated with inflammatory diseases.

These enzyme interactions suggest that the compound may have therapeutic potential in treating conditions such as cancer and autoimmune disorders .

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity Studies : Techniques such as molecular docking have been employed to understand how the compound interacts with its targets at a molecular level.
  • In Vitro Assays : These studies help quantify the inhibitory potency of the compound against specific enzymes, providing insights into its potential therapeutic applications.

Case Studies

A series of studies have evaluated the biological activity of this compound:

  • Inhibition Potency : High-throughput screening revealed that derivatives of sulfonamide compounds exhibit varying degrees of inhibitory activity against enzymes like SARS-CoV protease, with some derivatives showing IC₅₀ values below 5 μM, indicating strong potency .
  • Structural Modifications : Modifications to the piperidine ring or sulfonamide group can enhance the biological activity of related compounds, suggesting avenues for further drug development.

Comparative Analysis

The following table summarizes similar compounds and their unique aspects compared to this compound:

Compound NameStructure FeaturesUnique Aspects
4-[(3-Methylpiperidin-1-yl)sulfonyl]anilineSimilar piperidine substitutionDifferent position of methyl group affects activity
4-(4-Methylpiperidin-1-yl)anilineLacks sulfonamide functionalityFocused more on central nervous system effects
4-(2-Ethylpiperidin-1-yl)anilineVariation in piperidine side chainPotentially different pharmacokinetic properties

Pharmacological Applications

The unique structural attributes of this compound make it a valuable scaffold for drug development. Its interactions with specific biological targets indicate potential applications in:

  • Cancer Therapy : Targeting BTK and JAK pathways could lead to novel treatments for malignancies.
  • Autoimmune Disorders : Modulating immune responses through enzyme inhibition presents a promising therapeutic strategy.

Q & A

Q. What are the recommended synthetic routes for 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via sulfonylation of 4-aminoaniline derivatives with 2-methylpiperidine sulfonyl chloride. Key steps include:

  • Nucleophilic substitution : Reacting 4-nitrobenzenesulfonyl chloride with 2-methylpiperidine to form the sulfonamide intermediate, followed by nitro group reduction to yield the aniline moiety .
  • Reduction optimization : Use sodium borohydride with Raney nickel in methanol/dichloromethane for selective nitro-to-amine reduction without side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or crystallization (dichloromethane/hexane) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • 1^1H/13^{13}C NMR : Assign protons and carbons using splitting patterns (e.g., piperidine methyl at δ ~1.2 ppm, aromatic protons at δ 7.2–8.1 ppm) .
  • IR spectroscopy : Confirm sulfonyl (S=O stretching at ~1150–1350 cm1^{-1}) and amine (N–H stretch at ~3300–3500 cm1^{-1}) groups .
  • Mass spectrometry : Use ESI-MS or LCMS (e.g., m/z ~240–260 [M+H]+^+) to verify molecular weight .

Q. How does the 2-methylpiperidine substituent influence the compound’s electronic properties?

Answer: The 2-methyl group induces steric hindrance, reducing rotational freedom of the piperidine ring. Computational studies (DFT) reveal:

  • Electron-withdrawing effects : The sulfonyl group decreases electron density on the aniline ring, enhancing electrophilicity .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) critical for crystal packing .

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like carbonic anhydrase II (PDB: 4iwz). Focus on sulfonamide coordination to zinc ions in the active site .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) .
  • ADMET prediction : Tools like SwissADME evaluate solubility (LogP ~2.5) and cytochrome P450 inhibition risks .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?

Answer:

  • X-ray vs. NMR : Compare crystal structure hydrogen-bonding networks (e.g., sulfonyl-O···H–N interactions) with NOESY correlations in solution .
  • DFT optimization : Calculate gas-phase and solvent (e.g., PCM model) geometries to identify conformational flexibility .
  • Dynamic NMR : Detect ring-flipping in piperidine at variable temperatures (e.g., coalescence temperature analysis) .

Q. How can substituent modifications enhance the compound’s bioactivity in drug discovery?

Answer:

  • SAR studies : Introduce electron-withdrawing groups (e.g., –CF3_3) at the aniline para-position to improve target affinity .
  • Piperidine modifications : Replace 2-methyl with fluorinated groups (e.g., 4-fluoropiperidine) to alter pharmacokinetics .
  • Hybrid derivatives : Synthesize sulfonamide-benzamide hybrids (e.g., coupling with nitro-furoyl chloride) to activate apoptotic pathways .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral resolution : Use preparative HPLC with amylose-based columns or chiral auxiliaries (e.g., Evans’ oxazolidinones) .
  • Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective sulfonylation .
  • In-line analytics : Implement PAT (Process Analytical Technology) with FTIR or Raman spectroscopy for real-time monitoring .

Methodological Guidance

Q. How to design experiments for studying sulfonamide hydrolysis under physiological conditions?

Answer:

  • pH-dependent kinetics : Conduct hydrolysis assays in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC .
  • Enzymatic stability : Incubate with liver microsomes (e.g., human CYP3A4) to assess metabolic lability .
  • Computational modeling : Calculate activation energies (B3LYP/6-31G*) for sulfonamide bond cleavage .

Q. What analytical workflows validate purity in multi-step syntheses?

Answer:

  • LCMS-HRMS : Confirm molecular formula (e.g., m/z 240.0932 for C11_{11}H16_{16}N2_2O2_2S) .
  • HPLC-DAD/ELSD : Detect impurities >0.1% using C18 columns (acetonitrile/water + 0.1% TFA) .
  • Elemental analysis : Match calculated vs. observed C, H, N, S content (±0.3%) .

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